2,5-Dioxopyrrolidin-1-yl 2-(cyclooct-2-ynyloxy)acetate is a chemical compound classified as a click linker for antibody-drug conjugation (ADC). This compound is particularly significant in bioconjugation chemistry due to its ability to facilitate the attachment of therapeutic agents to antibodies, enhancing the efficacy of targeted therapies. Its molecular formula is and it has a molecular weight of 279.29 g/mol. The compound is primarily used in research settings and is not intended for clinical use .
The compound can be sourced from various chemical suppliers and is classified under the category of ADC linkers. It is often utilized in the synthesis of complex bioconjugates, which play a vital role in the development of targeted cancer therapies. The CAS number for 2,5-dioxopyrrolidin-1-yl 2-(cyclooct-2-ynyloxy)acetate is 1425803-45-7, indicating its unique identification within chemical databases .
The synthesis of 2,5-dioxopyrrolidin-1-yl 2-(cyclooct-2-ynyloxy)acetate typically involves several steps:
Technical details regarding reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity but are often proprietary or specific to laboratory protocols .
The molecular structure of 2,5-dioxopyrrolidin-1-yl 2-(cyclooct-2-ynyloxy)acetate features a dioxopyrrolidine ring linked to a cyclooctyne moiety via an ether bond. The presence of an ester functional group further enhances its reactivity in bioconjugation applications.
Key structural data include:
2,5-Dioxopyrrolidin-1-yl 2-(cyclooct-2-ynyloxy)acetate participates in several key reactions:
These reactions are crucial for developing new therapeutic agents and understanding their mechanisms .
The mechanism of action for 2,5-dioxopyrrolidin-1-yl 2-(cyclooct-2-ynyloxy)acetate primarily revolves around its role as a linker in antibody-drug conjugates. Upon administration, the compound facilitates the selective delivery of cytotoxic drugs to cancer cells via targeted antibodies. The click chemistry approach allows for efficient conjugation under mild conditions, preserving the biological activity of both the antibody and drug.
This selective targeting minimizes off-target effects and enhances therapeutic efficacy by concentrating drug action at tumor sites .
Key physical properties include:
Chemical properties include:
Relevant data from studies indicate that proper handling and storage conditions are essential to maintain integrity during use .
The primary applications of 2,5-dioxopyrrolidin-1-yl 2-(cyclooct-2-ynyloxy)acetate include:
The compound's unique properties make it a valuable tool in advancing targeted therapy approaches in oncology .
The synthesis of 2,5-Dioxopyrrolidin-1-yl 2-(cyclooct-2-ynyloxy)acetate (CAS: 1425803-45-7, C₁₄H₁₇NO₅, MW: 279.29 g/mol) involves sequential transformations to construct its cyclooctyne core and activate the carboxylic acid group as an N-hydroxysuccinimide (NHS) ester [1]. A representative pathway begins with the preparation of 2-(cyclooct-2-ynyloxy)acetic acid via O-alkylation of cyclooct-2-yn-1-ol with ethyl bromoacetate, followed by alkaline hydrolysis. This intermediate is then coupled with N-hydroxysuccinimide using carbodiimide reagents (e.g., DCC) or carbonyl diimidazole (CDI) in anhydrous aprotic solvents, yielding the title compound [1] [6]. Alternative routes employ protected cyclooctyne derivatives to prevent alkyne side reactions during esterification. For example, silyl-protected cyclooctynes can be deprotected in situ prior to carboxyl activation, minimizing purification steps [5]. Key challenges include the instability of cyclooctyne intermediates under protic conditions and the exothermic nature of NHS ester formation, necessitating strict temperature control (0–5°C) [6].
Table 1: Comparative Analysis of Synthetic Pathways
Route | Key Steps | Yield (%) | Critical Parameters |
---|---|---|---|
Direct carbodiimide-mediated | 1. O-Alkylation 2. Hydrolysis 3. DCC/NHS coupling | 58–62 | pH control during hydrolysis; exclusion of moisture |
CDI-activated | 1. Ethyl ester formation 2. CDI-mediated imidazolide 3. NHS displacement | 65–68 | Solvent purity; stoichiometric excess of CDI |
Protected alkyne strategy | 1. Silyl protection 2. Alkylation/hydrolysis 3. Deprotection/NHS activation | 70–75 | Fluoride source for deprotection; inert atmosphere |
Regiocontrol during the synthesis of 2-(cyclooct-2-ynyloxy)acetic acid is critical due to the potential for epoxide formation or alkyne migration under basic conditions. Computational modeling (pKₐ, N-basicity) guides the selection of organometallic bases for directed metalation [7]. TMP-bases (TMPMgCl·LiCl or TMP₂Zn·2MgCl₂·2LiCl) enable α-lithiation adjacent to the oxygen atom without alkyne perturbation, facilitating electrophilic capture to install carboxyl precursors [7] [5]. For cyclooct-2-yn-1-ol, the propargylic position exhibits higher acidity (predicted pKₐ 22–24) than homopropargylic sites, allowing selective deprotonation at −78°C [5]. Subsequent quenching with chloroacetone or ethyl bromoacetate yields C1-functionalized intermediates with >90% regioselectivity. Stereoelectronic effects from the alkyne moiety direct trans-addition in nucleophilic captures, as verified by NMR analysis of deuterated analogs [5].
Table 2: Regioselectivity in Cyclooctyne Intermediate Functionalization
Base System | Electrophile | Regioselectivity (%) | Byproduct Formation |
---|---|---|---|
TMPMgCl·LiCl | Ethyl bromoacetate | 92 | <5% (epoxide) |
TMP₂Zn·2MgCl₂·2LiCl | Chloroacetone | 89 | <7% (allene) |
n-BuLi | CO₂ (carboxylation) | 75 | 15% (over-reduction) |
The esterification of 2-(cyclooct-2-ynyloxy)acetic acid with N-hydroxysuccinimide employs catalysts that suppress racemization and hydrolysis. Polystyrene-supported DMAP (0.05–2 mol%) in solvent-free conditions achieves 85–92% conversion within 2 hours by minimizing nucleophilic scavenging [6]. For acid-sensitive intermediates, Brønsted acidic ionic liquids like 1-(4-sulfonic acid)butyl-3-methylimidazolium hydrogen sulfate enable esterification at 60°C with 95% selectivity, simplifying product separation via phase decantation [8]. Solvent optimization reveals dichloromethane and THF as optimal for carbodiimide-mediated couplings, whereas polar aprotic solvents (DMF, acetonitrile) accelerate unwanted alkyne hydration. Critical parameters include:
Table 3: Esterification Catalyst Performance
Catalyst | Solvent | Temp (°C) | Yield (%) | Reusability |
---|---|---|---|---|
PS-DMAP (0.5 mol%) | Solvent-free | 25 | 92 | 5 cycles, <5% activity loss |
DBSA surfactant | Water | 80 | 88 | Not recyclable |
[Bmim-SO₃H][HSO₄] | Toluene | 60 | 95 | 8 cycles after vacuum drying |
Graphene oxide | None | 100 | 78 | 3 cycles, 15% activity loss |
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0
CAS No.: 22514-60-9